molecular formula C10H6F6O B13613239 (S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Cat. No.: B13613239
M. Wt: 256.14 g/mol
InChI Key: PWWXYDYIZYOBEG-MRVPVSSYSA-N
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Description

(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is an epoxide compound featuring a stereogenic center (S-configuration) and a 3,5-bis(trifluoromethyl)phenyl substituent. The trifluoromethyl groups confer high electronegativity, lipophilicity, and metabolic stability, making it valuable in medicinal chemistry and materials science. The epoxide ring (oxirane) is highly reactive, enabling nucleophilic ring-opening reactions for synthesizing polymers, chiral ligands, or bioactive molecules . Its enantiomeric purity is critical in asymmetric catalysis, as seen in chiral auxiliaries or organocatalysts.

Properties

Molecular Formula

C10H6F6O

Molecular Weight

256.14 g/mol

IUPAC Name

(2S)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane

InChI

InChI=1S/C10H6F6O/c11-9(12,13)6-1-5(8-4-17-8)2-7(3-6)10(14,15)16/h1-3,8H,4H2/t8-/m1/s1

InChI Key

PWWXYDYIZYOBEG-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Epoxidation of 3,5-Bis(trifluoromethyl)styrene

The most direct and widely reported method to prepare 2-[3,5-bis(trifluoromethyl)phenyl]oxirane involves the epoxidation of 3,5-bis(trifluoromethyl)styrene using peracid oxidants.

Reaction Scheme:

$$
\text{3,5-bis(trifluoromethyl)styrene} \xrightarrow[\text{0 °C, overnight}]{\text{3-chloroperbenzoic acid (m-CPBA)}} \text{2-[3,5-bis(trifluoromethyl)phenyl]oxirane}
$$

  • Procedure:
    • 3,5-Bis(trifluoromethyl)styrene (2 mmol) is dissolved in chloroform (20 mL).
    • 3-Chloroperbenzoic acid (m-CPBA, 4 mmol) is added at 0 °C.
    • The mixture is stirred overnight.
    • The reaction is quenched by washing with concentrated sodium bicarbonate solution to remove residual acid.
    • The organic phase is dried over magnesium sulfate and concentrated.
    • The crude product is purified by flash chromatography (hexane:ethyl acetate 93:7).
  • Yield: Approximately 71% of the oxirane as a colorless oil.

Spectral Data (1H NMR, CDCl3):

  • Aromatic protons: δ 7.82 (s, 1H), 7.74 (s, 2H)
  • Oxirane protons: δ 3.99 (dd, J = 3.8, 2.6 Hz, 1H), 3.23 (dd, J = 5.3, 4.1 Hz, 1H), 2.79 (dd, J = 5.4, 2.4 Hz, 1H).

Enantioselective Synthesis via Borane-Mediated Reduction and Subsequent Epoxidation

For the preparation of the (S)-enantiomer with high enantiomeric excess (ee), an advanced two-step method has been reported:

  • Step 1: Enantioselective borane-mediated reduction of 1,1,1-trifluoro-3-bromopropanone using β-chlorodiisopinocampheylborane (DIP-Cl) produces a chiral intermediate alcohol with high ee (up to 96%).
  • Step 2: The chiral intermediate is converted to the oxirane ring, preserving stereochemistry, often via intramolecular cyclization or epoxidation reactions.

This method allows for the synthesis of optically active (S)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane with ee values exceeding 95%, which is critical for applications requiring stereochemical purity.

Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagents as Precursors

Prior to epoxidation, the synthesis of 3,5-bis(trifluoromethyl)phenyl intermediates often involves the preparation of the corresponding Grignard reagents from brominated precursors:

  • Bromination: Efficient bromination of 3,5-bis(trifluoromethyl)benzene to yield 3,5-bis(trifluoromethyl)bromobenzene.
  • Grignard Formation: Reaction with magnesium to form 3,5-bis(trifluoromethyl)phenylmagnesium bromide.
  • Safety Considerations: These Grignard reagents are potentially explosive upon loss of solvent or heating; thus, strict control of reaction conditions and solvent contact is essential.

These Grignard reagents serve as key intermediates for further transformations leading to the styrene and oxirane derivatives.

Research Discoveries and Advances

  • Improved Bromination and Grignard Preparation: Enhanced methods have been developed to safely prepare 3,5-bis(trifluoromethyl)phenyl Grignard reagents, critical for downstream synthesis of oxiranes and other fluorinated intermediates.
  • Enantioselective Synthesis: The use of chiral borane reagents enables the production of this compound with excellent stereocontrol, facilitating its use in asymmetric synthesis and pharmaceutical development.
  • Epoxidation Selectivity: The choice of peracid and reaction conditions influences the yield and purity of the oxirane, with m-CPBA in chloroform at low temperature providing optimal results.

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Reference
Direct Epoxidation 3,5-Bis(trifluoromethyl)styrene m-CPBA, chloroform, 0 °C, overnight 71 Racemic or low ee
Enantioselective Reduction + Epoxidation 1,1,1-Trifluoro-3-bromopropanone DIP-Cl, borane, epoxidation steps Variable Up to 96%
Grignard Intermediate Preparation 3,5-Bis(trifluoromethyl)bromobenzene Mg, inert atmosphere, controlled temp N/A N/A

Chemical Reactions Analysis

Types of Reactions

(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols, leading to the formation of β-substituted alcohols.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium hydroxide (KOH) in solvents such as ethanol or water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: β-substituted alcohols or amines.

    Reduction: Corresponding diols.

    Oxidation: Ketones or carboxylic acids.

Scientific Research Applications

(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of (S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane involves its interaction with molecular targets through the epoxide ring. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of biological pathways. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Key Structural Features Functional Groups Reactivity/Applications
(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane Single oxirane ring, 3,5-bis(trifluoromethyl)phenyl group, (S)-configuration Epoxide Nucleophilic ring-opening (e.g., polymer cross-linking, chiral intermediates)
2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane Two diazirinyl groups, bis-phenyl oxirane Epoxide, diazirine Photoaffinity labeling (diazirine photoreactivity), cross-linking biomolecules
Bis[3,5-bis(trifluoromethyl)phenyl][(2S)-2-pyrrolidinyl]methanol Pyrrolidine ring, methanol group, bis(trifluoromethyl)phenyl Alcohol, tertiary amine Asymmetric catalysis, chiral ligands in metal complexes
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone Acetyl group, bis(trifluoromethyl)phenyl Ketone Electron-withdrawing substrate for nucleophilic additions, intermediate in drug synthesis
2-(3,5-Bis(trifluoromethyl)phenyl)-4,7-bis(arylalkynyl)-1H-benzo[d]imidazoles Benzimidazole core, ethynyl substituents Imidazole, alkyne Optical waveguides (π-conjugated systems for light emission)

Physicochemical Properties

  • Lipophilicity : All compounds exhibit high logP values due to trifluoromethyl groups, but polar functional groups (e.g., alcohol in , hydrochloride salt in ) modulate solubility.
  • Thermal Stability : Epoxides (e.g., target compound) are less thermally stable than ketones (e.g., ) or boronic esters (e.g., ), which decompose at higher temperatures.
  • Stereochemical Impact : The (S)-enantiomer of the target compound shows distinct reactivity in asymmetric synthesis compared to racemic mixtures , whereas stereochemistry in morpholine derivatives (e.g., ) influences biological target binding.

Q & A

Q. How does the electronic environment of the aromatic ring influence epoxide stability under catalytic conditions?

  • Methodological Answer : The electron-deficient ring stabilizes acid-catalyzed ring-opening (e.g., H₂SO₄) but destabilizes base-catalyzed reactions. Hammett plots correlate substituent effects (σ values) with reaction rates. Contrast with electron-rich analogs (e.g., methoxy-substituted epoxides) .

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